molecular formula C15H13N3O2S B10944372 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-phenylhydrazinecarbothioamide

2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-phenylhydrazinecarbothioamide

Cat. No.: B10944372
M. Wt: 299.3 g/mol
InChI Key: VZTQYSXIXDFZFR-UHFFFAOYSA-N
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Description

2-(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique isobenzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2-bromobenzaldehyde with sodium alkanoates in acetonitrile under carbon monoxide pressure. This reaction is catalyzed by bis(triphenylphosphine)palladium(II) chloride, leading to the formation of the desired isobenzofuran derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of palladium catalysts and carbon monoxide pressure is common in such industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and isobenzofuran moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isobenzofuran derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

2-(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The isobenzofuran moiety can interact with enzymes and receptors, leading to various biological effects. The phenyl and hydrazinecarbothioamide groups also contribute to its activity by forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

1-[(3-oxo-1H-2-benzofuran-1-yl)amino]-3-phenylthiourea

InChI

InChI=1S/C15H13N3O2S/c19-14-12-9-5-4-8-11(12)13(20-14)17-18-15(21)16-10-6-2-1-3-7-10/h1-9,13,17H,(H2,16,18,21)

InChI Key

VZTQYSXIXDFZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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